3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are fused heterocyclic compounds that have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid typically involves the reaction of anthranilic acid with benzylamine and acetic anhydride to form the quinazolinone core. The reaction proceeds through the formation of an intermediate benzoxazinone, which then reacts with benzylamine to yield the desired quinazolinone derivative .
Step 1: Anthranilic acid reacts with acetic anhydride to form benzoxazinone.
Step 2: Benzoxazinone reacts with benzylamine to form the quinazolinone core.
Step 3: The final product, this compound, is obtained through further functionalization
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Green chemistry approaches, such as microwave-induced synthesis and the use of deep eutectic solvents (DES), have also been explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.
Substitution: Substitution reactions can introduce different substituents at various positions on the quinazolinone ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, aryl halides, and various nucleophiles
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered biological activities, which can be further explored for their therapeutic potential .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of other bioactive quinazolinone derivatives.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: The compound’s derivatives are being explored for their anti-inflammatory and analgesic properties.
Industry: Quinazolinone derivatives are used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio derivatives: These compounds have similar structures but different substituents, leading to varied biological activities.
3-Phenylquinazoline-2,4(1H,3H)-dithione: Another quinazolinone derivative with distinct pharmacological properties.
Uniqueness
3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid is unique due to its specific benzyl substitution, which imparts distinct biological activities and therapeutic potential compared to other quinazolinone derivatives .
Eigenschaften
CAS-Nummer |
84312-88-9 |
---|---|
Molekularformel |
C18H16N2O3 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
3-(3-benzyl-4-oxoquinazolin-2-yl)propanoic acid |
InChI |
InChI=1S/C18H16N2O3/c21-17(22)11-10-16-19-15-9-5-4-8-14(15)18(23)20(16)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,22) |
InChI-Schlüssel |
PQIKBEJLCXECHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.